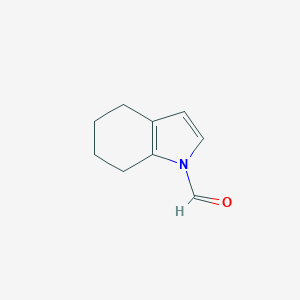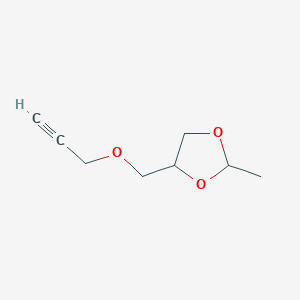
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, also known as MPMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMD is a heterocyclic organic compound that contains a dioxolane ring and a propargylic ether functionality. This compound has been synthesized and studied for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Mechanism Of Action
The mechanism of action of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane involves the cleavage of the propargylic ether functionality by cytochrome P450 enzymes in the liver, releasing the active drug. The released drug then exerts its therapeutic effect by binding to its target receptor or enzyme.
Biochemical And Physiological Effects
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have low toxicity and good biocompatibility in in vitro and in vivo studies. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has also been shown to enhance the solubility and bioavailability of anticancer drugs, leading to improved therapeutic efficacy. In addition, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have a longer half-life than the parent drug, leading to sustained drug release and prolonged therapeutic effect.
Advantages And Limitations For Lab Experiments
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, one limitation of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is its potential for non-specific cleavage by cytochrome P450 enzymes, leading to the release of the active drug in non-target tissues.
Future Directions
There are several future directions for 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane research. One direction is to explore the use of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane as a prodrug for delivering other types of active pharmaceutical ingredients, such as antibiotics and antiviral agents. Another direction is to investigate the potential of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane for targeted drug delivery, using strategies such as conjugation with targeting moieties or encapsulation in nanoparticles. Additionally, further studies are needed to optimize the synthesis and pharmacokinetics of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, as well as to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is a promising prodrug for delivering active pharmaceutical ingredients, particularly anticancer agents. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, further research is needed to optimize its synthesis and pharmacokinetics, as well as to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-propanediol with propargyl bromide to form 2-methyl-4-prop-2-yn-1-ol. This intermediate is then reacted with paraformaldehyde and acetic anhydride to form the dioxolane ring, resulting in the final product, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane.
Scientific Research Applications
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been studied for its potential use as a prodrug for delivering active pharmaceutical ingredients. Prodrugs are inactive compounds that are converted to active drugs in the body through metabolic processes. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to be a promising prodrug for delivering anticancer agents such as paclitaxel and docetaxel. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can enhance the solubility and bioavailability of these drugs, leading to improved therapeutic efficacy.
properties
CAS RN |
105922-60-9 |
|---|---|
Product Name |
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12O3/c1-3-4-9-5-8-6-10-7(2)11-8/h1,7-8H,4-6H2,2H3 |
InChI Key |
XDDIDNXVXYBBEP-UHFFFAOYSA-N |
SMILES |
CC1OCC(O1)COCC#C |
Canonical SMILES |
CC1OCC(O1)COCC#C |
synonyms |
1,3-Dioxolane, 2-methyl-4-[(2-propynyloxy)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




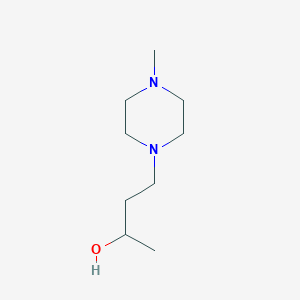

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

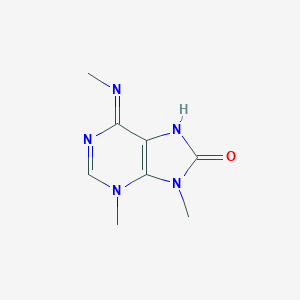

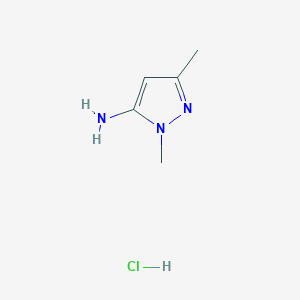
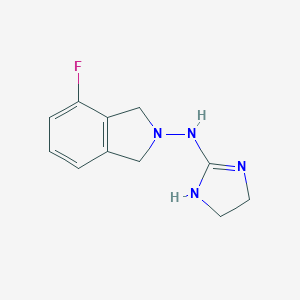

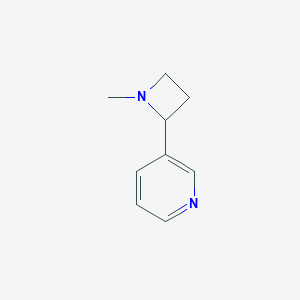

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
